molecular formula C21H19N3O6S2 B3015729 N-(2-hydroxy-5-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 476666-42-9

N-(2-hydroxy-5-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B3015729
CAS No.: 476666-42-9
M. Wt: 473.52
InChI Key: PGJOMAKENPNBAH-WQRHYEAKSA-N
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Description

This compound belongs to the rhodanine (2-thioxo-4-thiazolidinone) class of heterocycles, characterized by a five-membered thiazolidinone ring with a Z-configured benzylidene substituent at the 5-position. The structure features:

  • A butanamide chain at the 3-position of the thiazolidinone ring.
  • A 3-methoxyphenyl group as the benzylidene substituent.
  • A 2-hydroxy-5-nitrophenyl moiety attached via an amide linkage.

The (5Z)-configuration is critical for maintaining planar geometry, which influences biological activity and binding interactions.

Properties

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-30-15-5-2-4-13(10-15)11-18-20(27)23(21(31)32-18)9-3-6-19(26)22-16-12-14(24(28)29)7-8-17(16)25/h2,4-5,7-8,10-12,25H,3,6,9H2,1H3,(H,22,26)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJOMAKENPNBAH-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-5-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes a nitrophenyl group, a thiazolidinone moiety, and a methoxyphenyl substituent, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Properties

Research indicates that the compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may demonstrate antimicrobial properties against various pathogens. The nitro group is often associated with enhanced antimicrobial efficacy due to its ability to generate reactive oxygen species (ROS) upon reduction within microbial cells .
  • Anticancer Activity : The thiazolidinone derivatives have been studied for their anticancer potential. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
  • Trypanocidal Activity : The compound's structural similarities to other nitro-containing compounds suggest potential activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have indicated that the presence of a nitro group can enhance trypanocidal effects by interacting with key enzymes involved in the parasite's metabolism .

The proposed mechanisms of action for this compound include:

  • Reactive Oxygen Species Generation : The nitro group can undergo reduction to form reactive intermediates that damage cellular components, leading to cell death in pathogens .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit crucial enzymes like cruzipain in T. cruzi, disrupting the parasite's life cycle and metabolism .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Nitroisoxazole Derivatives : A study demonstrated that nitroisoxazole derivatives exhibited significant trypanocidal activity, particularly those with larger substituents that enhanced lipophilicity and enzyme interaction . These findings suggest a similar potential for the compound .
  • Zinc(II) Carboxylate Complexes : Research on related thiazolidinone complexes indicated good anti-leishmanial activity with minimal toxicity. The binding affinity to DNA was assessed through UV-visible spectroscopy, showing intercalative interactions indicative of their potential as therapeutic agents .

Research Findings Summary Table

Activity Findings Reference
AntimicrobialExhibits antimicrobial properties against pathogens
AnticancerInduces apoptosis in cancer cells
TrypanocidalEffective against T. cruzi via enzyme inhibition
DNA BindingIntercalative binding pattern observed

Comparison with Similar Compounds

Structural Analogues of Rhodanine Derivatives

Rhodanine-based compounds are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Method Reference
Target Compound ~500 (estimated) 3-Methoxyphenyl (Z-benzylidene), 2-hydroxy-5-nitrophenyl (amide) Likely via carbodiimide-mediated amide coupling -
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () ~380 Benzylidene variants (e.g., 4-Cl, 4-Br), 2-methylphenyl (amide) Condensation of rhodanine with substituted aldehydes
N-[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide () 431.4 4-Hydroxy-3-methoxyphenyl (Z-benzylidene), 2-nitrobenzamide Not specified
4-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide () ~400 (estimated) 4-Methylbenzylidene, 4-methylphenyl (amide) Alkylation of triazole-thiones with α-haloketones
Key Observations :

Substituent Effects: The 3-methoxyphenyl group in the target compound introduces steric and electronic effects distinct from 4-methylbenzylidene () or halogenated benzylidenes (). Methoxy groups enhance lipophilicity and may influence π-π stacking . The 2-hydroxy-5-nitrophenyl moiety is unique compared to simpler amide substituents (e.g., 2-methylphenyl in ).

Synthetic Pathways :

  • The target compound’s synthesis likely involves carbodiimide-mediated amidation (similar to ’s method for benzamide derivatives) to form the butanamide linkage .
  • By contrast, triazole-thione alkylation () is used for analogs with extended alkyl chains .

Spectroscopic Characterization: IR spectra of related compounds (e.g., ) confirm the absence of C=O (~1663–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) in the thiazolidinone ring . The Z-configuration of the benzylidene group is typically confirmed via NOESY or X-ray crystallography, as in ’s (Z)-triazole derivatives .

Critical SAR Notes :
  • Nitro Groups : Compounds with nitro substituents (e.g., ) often exhibit redox-mediated cytotoxicity or enzyme inhibition .
  • Methoxy/Hydroxy Groups : These groups may enhance solubility or metal chelation, as seen in vanillin-derived rhodanines () .

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